molecular formula C19H23BrO3 B5178889 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene CAS No. 6480-21-3

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene

Cat. No.: B5178889
CAS No.: 6480-21-3
M. Wt: 379.3 g/mol
InChI Key: XQUOJSASVWRYGZ-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C18H23BrO3. This compound is characterized by the presence of a bromine atom, two ethoxyphenoxy groups, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2,4-dimethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 1-position.

    Etherification: The brominated product is then reacted with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxyphenoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxyphenoxy groups.

Common Reagents and Conditions

    Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of dehalogenated products or modified ethoxyphenoxy groups.

Scientific Research Applications

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethoxyphenoxy groups play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
  • 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-diethylbenzene

Uniqueness

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-13-15(3)14(2)12-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUOJSASVWRYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367779
Record name 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-21-3
Record name 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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